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Compound of Interest

Compound Name: 4-Chlorophenylboronic acid

Cat. No.: B123002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-chlorophenylboronic
acid. Detailed experimental protocols and logical workflow visualizations are included to

support researchers in the identification, characterization, and quality control of this important

chemical intermediate.

Spectral Data Summary
The following tables summarize the key spectral data for 4-chlorophenylboronic acid (CAS

No: 1679-18-1, Molecular Formula: C₆H₆BClO₂, Molecular Weight: 156.37 g/mol ).[1]

¹H NMR (Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of 4-chlorophenylboronic acid is characterized by signals in the

aromatic region and a broad signal for the boronic acid protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.16 Broad Singlet 2H B(OH)₂

~7.79 Doublet 2H
Ar-H (ortho to -

B(OH)₂)

~7.39 Doublet 2H
Ar-H (meta to -

B(OH)₂)

Solvent: DMSO-d₆

¹³C NMR (Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum shows four distinct signals corresponding to the four unique carbon

environments in the aromatic ring.

Carbon Atom Chemical Shift (δ) ppm

C-B Not explicitly found in search results.

C-Cl Not explicitly found in search results.

C-H (ortho to -B(OH)₂) Not explicitly found in search results.

C-H (meta to -B(OH)₂) Not explicitly found in search results.

Note: While ¹³C NMR spectra for this compound

are available from commercial suppliers,

specific peak assignments were not found in the

public search results.[2] The carbon attached to

the boron (C-B) is expected to be deshielded,

while the other carbons will appear in the typical

aromatic region (120-140 ppm).

IR (Infrared) Spectroscopy Data
The IR spectrum displays characteristic absorption bands corresponding to the various

functional groups present in the molecule.[3]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H Stretch B(O-H)₂

3100 - 3000 C-H Stretch Aromatic C-H

~1600 C=C Stretch Aromatic Ring

~1350 B-O Stretch B-O

1100 - 1000 C-Cl Stretch Aryl-Cl

MS (Mass Spectrometry) Data
Mass spectrometry data reveals the molecular weight and provides structural information

through fragmentation analysis. The presence of chlorine results in a characteristic M+2

isotope peak.

m/z (Mass-to-Charge
Ratio)

Ion Description

156 / 158
[C₆H₆B³⁵ClO₂]⁺ /

[C₆H₆B³⁷ClO₂]⁺

Molecular Ion (M⁺) peak with

~3:1 ratio

139 / 141 [C₆H₅B³⁵ClO]⁺ / [C₆H₅B³⁷ClO]⁺ Loss of OH radical

111 / 113 [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ Loss of B(OH)₂

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.

Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 4-chlorophenylboronic acid.

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆) in a clean, dry NMR tube. Ensure the DMSO-d₆ is anhydrous, as water can

exchange with the boronic acid protons.
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Analysis: Cap the NMR tube and invert several times to ensure a homogenous solution.

Place the tube in the NMR spectrometer.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument

procedures. A sufficient number of scans should be averaged to obtain a good signal-to-

noise ratio.

Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H).

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of 4-chlorophenylboronic acid with approximately 100-

200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press

to form a thin, transparent, or translucent KBr pellet.

Background Collection: Place the empty sample holder in the FTIR spectrometer and collect

a background spectrum.

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the instrument's

beam path.

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry Protocol (LC-MS)
Sample Preparation: Prepare a stock solution of 4-chlorophenylboronic acid (e.g., 1

mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a

working concentration (e.g., 1-10 µg/mL) using the mobile phase.

Chromatography: Inject the sample into a Liquid Chromatography (LC) system. Separation

can be achieved using a C18 reversed-phase column with a mobile phase gradient of water

and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
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Ionization: The eluent from the LC column is directed into the mass spectrometer's ion

source. Electrospray ionization (ESI) in positive or negative mode is a common technique for

this type of molecule.

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio. Acquire full scan data to identify the molecular ion.

Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan by

selecting the molecular ion (m/z 156) as the precursor and subjecting it to collision-induced

dissociation (CID).

Visualized Workflows
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 4-chlorophenylboronic acid.
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Caption: Logical workflow for spectroscopic analysis.
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Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway for 4-chlorophenylboronic acid
following electron impact ionization.

Caption: Proposed MS fragmentation of 4-chlorophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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